Cas no 68751-05-3 (Methyl 5-methylthiazole-4-carboxylate)

Methyl 5-methylthiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-methylthiazole-4-carboxylate
- 4-Thiazolecarboxylicacid, 5-methyl-, methyl ester
- 5-Methylthiazol-4-carbonsaeuremethylester
- 5-methyl-thiazole-4-carboxylic acid methyl ester
- ACMC-209o4j
- AG-B-28230
- ANW-35537
- CTK6J1298
- QC-6214
- SureCN860103
- FT-0660332
- Methyl 5-methylthiazole-4-carboxylate, AldrichCPR
- 68751-05-3
- Methyl5-methylthiazole-4-carboxylate
- SY318999
- MFCD11109386
- methyl 5-methyl-1,3-thiazole-4-carboxylate
- SCHEMBL860103
- CS-0454931
- DTXSID50653308
- 4-Thiazolecarboxylicacid,5-methyl-,methyl ester
- 5-methylthiazole-4-carboxylic acid methyl ester
- J-522499
- 4-Thiazolecarboxylic acid, 5-methyl-, methyl ester
- FFDBALRFBPEJBH-UHFFFAOYSA-N
- AS-38696
- AKOS005258727
- DB-074064
- 5-Methyl-4-thiazolecarboxylic acid methyl ester
-
- MDL: MFCD11109386
- Inchi: InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
- InChI Key: FFDBALRFBPEJBH-UHFFFAOYSA-N
- SMILES: CC1=C(C(=O)OC)N=CS1
Computed Properties
- Exact Mass: 157.01981
- Monoisotopic Mass: 157.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.244
- Melting Point: 62-65 ºC
- Boiling Point: 221 ºC
- Flash Point: 88 ºC
- Refractive Index: 1.535
- PSA: 39.19
Methyl 5-methylthiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128802-5g |
methyl 5-methylthiazole-4-carboxylate |
68751-05-3 | 95% | 5g |
$873 | 2021-08-05 | |
Apollo Scientific | OR960944-250mg |
Methyl 5-methylthiazole-4-carboxylate |
68751-05-3 | 95% | 250mg |
£185.00 | 2025-02-21 | |
Chemenu | CM128802-1g |
methyl 5-methylthiazole-4-carboxylate |
68751-05-3 | 95% | 1g |
$291 | 2021-08-05 | |
abcr | AB312513-250mg |
Methyl 5-methylthiazole-4-carboxylate, 95%; . |
68751-05-3 | 95% | 250mg |
€178.00 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525598-250mg |
Methyl 5-methylthiazole-4-carboxylate |
68751-05-3 | 98% | 250mg |
¥668.00 | 2024-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSC066-250mg |
methyl 5-methyl-1,3-thiazole-4-carboxylate |
68751-05-3 | 95% | 250mg |
¥583.0 | 2024-04-17 | |
1PlusChem | 1P00FD3D-1g |
5-Methyl-4-thiazolecarboxylic acid methyl ester |
68751-05-3 | 96% | 1g |
$215.00 | 2025-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSC066-1g |
methyl 5-methyl-1,3-thiazole-4-carboxylate |
68751-05-3 | 95% | 1g |
¥1634.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525598-1g |
Methyl 5-methylthiazole-4-carboxylate |
68751-05-3 | 98% | 1g |
¥2323.00 | 2024-05-03 | |
Chemenu | CM128802-5g |
methyl 5-methylthiazole-4-carboxylate |
68751-05-3 | 95%+ | 5g |
$716 | 2023-02-17 |
Methyl 5-methylthiazole-4-carboxylate Related Literature
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
Additional information on Methyl 5-methylthiazole-4-carboxylate
Methyl 5-methylthiazole-4-carboxylate (CAS No. 68751-05-3): A Comprehensive Overview
Methyl 5-methylthiazole-4-carboxylate (CAS No. 68751-05-3) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The methyl group and the thiazole core provide a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
The thiazole ring is a heterocyclic structure that consists of sulfur and nitrogen atoms, which are crucial for its biological activity. Thiazole derivatives are well-known for their broad spectrum of pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. The introduction of a carboxylate group at the 4-position and a methyl group at the 5-position enhances the compound's reactivity and solubility, making it more suitable for various chemical transformations.
In recent years, there has been a growing interest in thiazole-based compounds due to their role in developing novel therapeutic agents. For instance, studies have shown that derivatives of thiazole can inhibit enzymes involved in cancer cell proliferation and inflammation. The carboxylate moiety in Methyl 5-methylthiazole-4-carboxylate allows for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.
The compound's structural features also make it an attractive candidate for material science applications. Thiazole derivatives have been explored in the development of organic semiconductors and metal-organic frameworks (MOFs) due to their ability to form stable complexes with metals and other small molecules. These properties are particularly useful in designing materials for catalysis, gas storage, and separation technologies.
Recent advancements in computational chemistry have further highlighted the potential of Methyl 5-methylthiazole-4-carboxylate. Molecular modeling studies have demonstrated that this compound can interact with biological targets in specific ways, providing insights into its potential therapeutic effects. These studies have also identified key structural features that contribute to its binding affinity and selectivity, which are critical factors in drug design.
The synthesis of Methyl 5-methylthiazole-4-carboxylate involves multi-step organic reactions, typically starting from readily available precursors such as thioamides or thioureas. The process often includes cyclization reactions to form the thiazole ring followed by esterification to introduce the carboxylate group. Optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for pharmaceutical applications.
In conclusion, Methyl 5-methylthiazole-4-carboxylate (CAS No. 68751-05-3) is a versatile compound with significant potential in pharmaceuticals and material science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing more complex molecules with diverse biological activities. As research continues to uncover new applications for thiazole derivatives, Methyl 5-methylthiazole-4-carboxylate is poised to play a crucial role in the development of innovative therapeutic agents and advanced materials.
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